N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine

Catalog No.
S12193647
CAS No.
M.F
C9H15N3
M. Wt
165.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanami...

Product Name

N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine

IUPAC Name

N-[(1-cyclopropylimidazol-2-yl)methyl]ethanamine

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

InChI

InChI=1S/C9H15N3/c1-2-10-7-9-11-5-6-12(9)8-3-4-8/h5-6,8,10H,2-4,7H2,1H3

InChI Key

AOENRRXQNHQDCG-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC=CN1C2CC2

N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine is a chemical compound that belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound features a cyclopropyl group attached to the imidazole ring, which imparts unique chemical properties and enhances its stability and reactivity compared to other imidazole derivatives. The molecular formula of this compound is C8H13N3\text{C}_8\text{H}_{13}\text{N}_3, with a molecular weight of 151.21 g/mol. Its structural uniqueness contributes to its potential applications in medicinal chemistry and pharmacology, particularly due to the diverse biological activities associated with imidazole derivatives.

, including:

  • Oxidation: This reaction can convert the ethanamine group into an aldehyde or carboxylic acid using reagents such as potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: The imidazole ring can be reduced under specific conditions, yielding different derivatives, often utilizing hydrogen gas in the presence of palladium catalysts.
  • Substitution: The compound can participate in nucleophilic substitution reactions where the ethanamine group is replaced by other functional groups, employing alkyl halides or acyl chlorides under basic conditions.

These reactions are crucial for synthesizing derivatives that may exhibit improved efficacy or selectivity in biological applications .

The biological activity of N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine is significant due to its interactions with various biological targets. Compounds within the imidazole family are known for their diverse pharmacological properties, including:

  • Antimicrobial activity: Many imidazole derivatives exhibit potent antimicrobial effects, making them candidates for developing new antibiotics.
  • Neuropharmacological effects: Some studies suggest that this compound may interact with receptors in the central nervous system, potentially influencing neurological functions and offering therapeutic benefits in neurodegenerative diseases.

The synthesis of N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine typically involves several steps:

  • Cyclization: The reaction of cyclopropylamine with glyoxal and ammonia leads to the formation of the imidazole ring.
  • Purification: After synthesis, purification methods such as crystallization or chromatography are employed to achieve the desired purity levels.
  • Industrial Methods: For large-scale production, continuous flow reactors may be used to ensure consistent quality and yield .

N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound in drug development targeting infections or neurological disorders.
  • Research: It may be utilized in studies exploring the mechanisms of action of imidazole derivatives and their interactions with biological systems .

Interaction studies are essential for understanding how N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine interacts with biological targets. Key findings indicate that this compound may bind to specific receptors in the central nervous system, influencing neurotransmitter systems. Such studies are critical for characterizing its pharmacological profile and guiding further development.

Several compounds share structural similarities with N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(1H-benzimidazol-2-yl)ethanamineBenzimidazole coreKnown for anti-cancer properties
2-(Cyclopropylmethyl)-benzimidazoleCyclopropyl substitutionExhibits potent antimicrobial activity
4-Methyl-N-(2-methylphenyl)-benzimidazoleMethyl substitution on benzene ringDemonstrates selective inhibition of certain kinases
5-Bromo-N-(4-fluorophenyl)-benzimidazoleHalogenated phenyl groupEnhanced receptor binding affinity

The uniqueness of N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine lies in its specific cyclopropyl attachment and resultant pharmacological properties that differentiate it from other imidazole derivatives. Its potential neuropharmacological effects make it a candidate of interest compared to others primarily focused on anticancer or antimicrobial activities .

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

165.126597491 g/mol

Monoisotopic Mass

165.126597491 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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